N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine

Agrochemical Fungicide Intermediate

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS 67747-01-7), also known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, is a chlorinated phenoxyethyl amine primarily used as a key intermediate in the industrial synthesis of the imidazole fungicide Prochloraz. The compound also functions as the major Prochloraz metabolite (BTS40348), essential for environmental fate and residue analysis in food and ecological monitoring.

Molecular Formula C11H14Cl3NO
Molecular Weight 282.6 g/mol
CAS No. 67747-01-7
Cat. No. B1228130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
CAS67747-01-7
SynonymsDiabrezide
Diaglyk
Diaikron
Diamicron
Gen Gliclazide
Gen-Gliclazide
Gliclazide
Gliklazid
Glyade
Glyclazide
Novo Gliclazide
Novo-Gliclazide
S 1702
S 852
S-1702
S-852
S1702
S852
Molecular FormulaC11H14Cl3NO
Molecular Weight282.6 g/mol
Structural Identifiers
SMILESCCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14/h6-7,15H,2-5H2,1H3
InChIKeyCLFQSOIBYICELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS 67747-01-7): Intermediate and Metabolite Procurement


N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS 67747-01-7), also known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, is a chlorinated phenoxyethyl amine primarily used as a key intermediate in the industrial synthesis of the imidazole fungicide Prochloraz [1]. The compound also functions as the major Prochloraz metabolite (BTS40348), essential for environmental fate and residue analysis in food and ecological monitoring . With a molecular formula of C11H14Cl3NO and a molecular weight of 282.59 g/mol, it exhibits limited aqueous solubility but is soluble in common organic solvents such as ethanol and benzene [2].

Why Generic 'Phenoxyethyl Amines' Cannot Replace N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine


Substitution with alternative phenoxyethyl amines or generic amine intermediates is not chemically or functionally equivalent. The specific 2,4,6-trichloro substitution pattern on the phenoxy ring is essential for the final Prochloraz molecule's fungicidal activity [1]. Unlike mono- or dichlorinated analogs, the tri-chlorinated structure provides the precise steric and electronic properties required for downstream reactions with 1H-imidazole-1-carbonyl chloride to yield Prochloraz [2]. Furthermore, this compound's unique molecular architecture confers distinct biological activity as a metabolite, exhibiting potent nicotinic acetylcholine receptor (nAChR) antagonism (IC50 1.8 nM at α3β4) not observed in non-chlorinated or differently substituted phenoxyethyl amines [3].

Quantitative Differentiation Evidence for N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine


Superior Process Safety and Purity in Prochloraz Intermediate Synthesis

Patented synthetic routes using N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine as an intermediate avoid the handling of carcinogenic 2,4,6-trichlorophenol and ethylene dibromide required in classic Prochloraz synthesis [1]. The improved process yields the intermediate with substantially reduced chlorinated by-products compared to direct trichlorophenol-based methods, enhancing downstream Prochloraz purity [2].

Agrochemical Fungicide Intermediate

Potent Nicotinic Acetylcholine Receptor (nAChR) Antagonism: α3β4 Selectivity

The compound exhibits potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. This potency is 50- to 355-fold higher than the benchmark nAChR antagonist mecamylamine, which shows an IC50 of 90–640 nM at the same receptor subtype . The compound also demonstrates nanomolar potency at α4β2 (IC50 12 nM) and α4β4 (IC50 15 nM) nAChR subtypes [1].

Neuroscience Nicotinic Receptors Pharmacology

Certified Analytical Standard for Prochloraz Metabolite Residue Analysis

As Prochloraz metabolite BTS40348, this compound is offered as a certified analytical reference material with defined purity (typically ≥98%) and concentration (e.g., 100 µg/mL in acetonitrile) . It enables accurate quantification of Prochloraz residues in food and environmental samples, ensuring compliance with regulatory maximum residue limits (MRLs) [1].

Environmental Food Safety Analytical Chemistry

Corrosion Inhibition in Metalworking Fluids

The compound's amine functionality enables formation of protective surface films on metal substrates, providing corrosion inhibition in aqueous metalworking fluid formulations . This application leverages the lipophilic trichlorophenoxy moiety to anchor to metal surfaces while the protonated amine interacts with polar aqueous components .

Industrial Chemistry Metalworking Corrosion

Procurement Scenarios for N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine


Agrochemical Intermediate Procurement for Prochloraz Synthesis

Chemical manufacturers and agrochemical companies seeking a reliable, high-purity intermediate for Prochloraz production should prioritize N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine. As documented in patents [1][2], this compound enables a safer synthetic route that eliminates handling of carcinogenic 2,4,6-trichlorophenol and ethylene dibromide. Sourcing this specific intermediate ensures compliance with modern environmental, health, and safety standards while maintaining the high yields required for commercial fungicide manufacturing.

Neuroscience Research: nAChR Antagonist Tool Compound

Neuroscientists investigating nicotinic acetylcholine receptor pharmacology require high-potency, subtype-selective antagonists. With an IC50 of 1.8 nM at human α3β4 nAChR [1], this compound is 50- to 355-fold more potent than the standard antagonist mecamylamine at this subtype [2]. Its nanomolar activity at α4β2 (12 nM) and α4β4 (15 nM) further supports its use in dissecting nAChR subtype contributions to neurological function and addiction pathways.

Environmental and Food Safety Residue Monitoring

Regulatory laboratories and food safety agencies conducting Prochloraz residue analysis require certified reference materials of the primary metabolite BTS40348. This compound is available as an analytical standard with defined purity (≥98%) and calibrated concentrations [1][2]. Its use as a calibration standard ensures accurate quantification of Prochloraz residues in compliance with maximum residue limits (MRLs) established by agencies such as the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA).

Industrial Formulation: Metalworking Fluid Corrosion Inhibitor

Formulators of specialty metalworking fluids seeking amine-based corrosion inhibitors with enhanced surface-binding properties may consider this compound. Its trichlorophenoxy group provides hydrophobic anchoring to metal surfaces, while the amine headgroup interacts with aqueous phases to form protective films [1]. This dual functionality differentiates it from simpler aliphatic amines like triethanolamine, offering a tailored option for chloride-tolerant formulations requiring robust ferrous metal protection.

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